molecular formula C30H56O13 B15211481 (2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid

Cat. No.: B15211481
M. Wt: 624.8 g/mol
InChI Key: YJQFDFOGDYLKMA-BXBVKRFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oleic acid compound with (2R,3R,4S,5S,6R)-2-(((2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)tetrahydrofuran-2-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol(1:x) is a complex organic molecule. This compound is notable for its intricate structure, which includes multiple hydroxyl groups and a tetrahydrofuran ring. It is derived from oleic acid, a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the esterification of oleic acid with a sugar derivative. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and are conducted under reflux to ensure complete reaction. The process may also involve purification steps like recrystallization to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous reactors. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The ester linkage can be reduced to yield the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study esterification and other organic reactions.

    Biology: Investigated for its potential role in cellular processes due to its structural similarity to biologically relevant molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the formulation of cosmetics and pharmaceuticals due to its emollient properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with cellular membranes and enzymes. The hydroxyl groups and ester linkage allow it to participate in hydrogen bonding and other interactions, influencing membrane fluidity and enzyme activity. The molecular targets include various enzymes involved in lipid metabolism and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Linoleic acid compound with similar sugar derivatives
  • Palmitic acid compound with similar sugar derivatives

Uniqueness

This compound is unique due to its specific combination of oleic acid and the sugar derivative, which imparts distinct physical and chemical properties. Its structural complexity allows for a wide range of interactions and applications that are not observed with simpler fatty acid derivatives.

Properties

Molecular Formula

C30H56O13

Molecular Weight

624.8 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h9-10H,2-8,11-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2/b10-9-;/t;4-,5-,6-,7-,8+,9-,10+,11-,12-/m.1/s1

InChI Key

YJQFDFOGDYLKMA-BXBVKRFWSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Origin of Product

United States

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